molecular formula C18H25FN4O2 B8256746 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B8256746
M. Wt: 348.4 g/mol
InChI Key: PEAJNPAIVYHNDQ-HNNXBMFYSA-N
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Description

5-fluoro AB-7-PAICA is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. These compounds are often used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body. 5-fluoro AB-7-PAICA is known for its high potency and affinity for cannabinoid receptors, making it a valuable tool in both forensic and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro AB-7-PAICA typically involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. This is followed by the introduction of the 5-fluoropentyl side chain and the carboxamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified through recrystallization or chromatography to achieve a high purity level .

Industrial Production Methods

In an industrial setting, the production of 5-fluoro AB-7-PAICA would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-fluoro AB-7-PAICA can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the fluoropentyl side chain, potentially leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

    Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropentyl side chain can yield hydroxylated derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

5-fluoro AB-7-PAICA has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in biological samples.

    Biology: Researchers study its interactions with cannabinoid receptors to understand the endocannabinoid system’s role in various physiological processes.

    Medicine: It serves as a model compound to investigate the therapeutic potential of synthetic cannabinoids in treating conditions like chronic pain, epilepsy, and anxiety disorders.

    Industry: In forensic toxicology, it is used to identify and quantify synthetic cannabinoids in seized drug samples.

Mechanism of Action

5-fluoro AB-7-PAICA exerts its effects primarily by binding to cannabinoid receptors, particularly CB1 and CB2 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes. The compound’s high affinity for these receptors makes it a potent agonist, capable of eliciting strong physiological responses even at low concentrations .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro AB-PINACA
  • 5-fluoro MDMB-PINACA
  • 5-fluoro ADB-PINACA

Uniqueness

Compared to other synthetic cannabinoids, 5-fluoro AB-7-PAICA is unique due to its specific structural features, such as the pyrrolo[2,3-b]pyridine core and the 5-fluoropentyl side chain. These structural elements contribute to its high potency and selectivity for cannabinoid receptors, distinguishing it from other compounds in its class .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2/c1-12(2)15(16(20)24)22-18(25)14-11-23(10-5-3-4-8-19)17-13(14)7-6-9-21-17/h6-7,9,11-12,15H,3-5,8,10H2,1-2H3,(H2,20,24)(H,22,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJNPAIVYHNDQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342129
Record name (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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